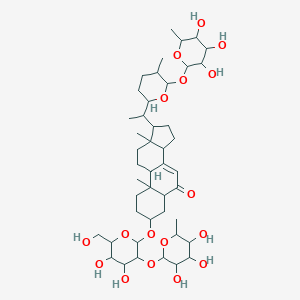
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium), also known as MB-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MB-3 is a bis-quaternary ammonium compound that has shown promising results in the areas of biomedical research, drug delivery, and nanotechnology.
作用機序
The mechanism of action of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of bacterial growth. 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) has also been shown to interact with cell membranes in mammalian cells, which may contribute to its potential as a drug delivery system.
Biochemical and Physiological Effects:
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) has been shown to have low toxicity in mammalian cells and has been used in several in vivo studies without adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium).
実験室実験の利点と制限
One of the main advantages of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, its ability to cross cell membranes and target specific cells makes it a promising candidate for drug delivery systems. However, the limitations of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium). One area of interest is the development of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium)-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) and its potential applications in nanotechnology. Finally, there is a need for more in vivo studies to determine the safety and efficacy of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) in animal models.
合成法
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) can be synthesized through the reaction of 1-methylpyridinium iodide and 1,3-diaminopropane in the presence of a suitable solvent. The reaction yields a white crystalline solid that can be further purified through recrystallization. This method has been reported in several scientific journals and has been optimized for high yields and purity.
科学的研究の応用
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) has been extensively studied for its potential applications in biomedical research. It has been shown to have antimicrobial properties against a wide range of bacteria, including drug-resistant strains. 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) has also been investigated as a potential drug delivery system due to its ability to cross cell membranes and target specific cells. Additionally, 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) has been studied for its potential use in nanotechnology, as it can form stable complexes with various nanoparticles.
特性
製品名 |
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) |
|---|---|
分子式 |
C17H22N4O2+2 |
分子量 |
314.4 g/mol |
IUPAC名 |
1-methyl-N-[3-[(1-methylpyridin-1-ium-2-carbonyl)amino]propyl]pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-20-12-5-3-8-14(20)16(22)18-10-7-11-19-17(23)15-9-4-6-13-21(15)2/h3-6,8-9,12-13H,7,10-11H2,1-2H3/p+2 |
InChIキー |
REZCRQXOQGRMNH-UHFFFAOYSA-P |
SMILES |
C[N+]1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=[N+]2C |
正規SMILES |
C[N+]1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=[N+]2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)

![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)




